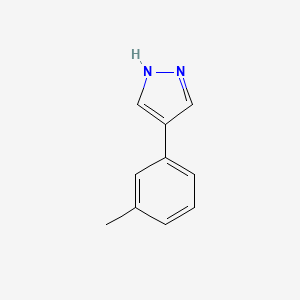

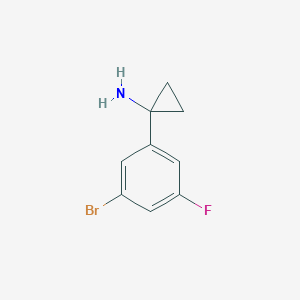

![molecular formula C8H7FN2 B3094758 6-Fluoro-2-methylimidazo[1,2-a]pyridine CAS No. 1260679-51-3](/img/structure/B3094758.png)

6-Fluoro-2-methylimidazo[1,2-a]pyridine

Overview

Description

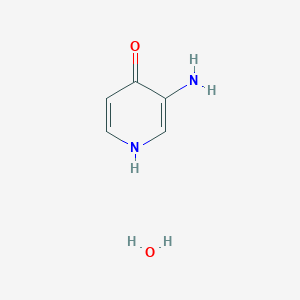

6-Fluoro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C9H7FN2O2 . It is a solid substance and is part of a class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest due to their diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular weight of this compound is 194.16 . The InChI key for this compound is PKGZIIFPOGJMJQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods, including the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . They can also be synthesized using solid support catalysts such as Al2O3 and TiCl4 .Physical And Chemical Properties Analysis

This compound is a solid substance . The empirical formula is C9H7FN2O2 , and the molecular weight is 194.16 .Scientific Research Applications

Chemosensor Development

6-Fluoro-2-methylimidazo[1,2-a]pyridine derivatives have been explored for their potential as chemosensors. One such derivative, 2,6-Bis(2-benzimidazolyl)pyridine, has shown promise in detecting fluoride ions. Studies using UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques indicate its potential as a chemical shift and optical modification-based sensor for fluoride ion detection (Chetia & Iyer, 2008).

Alzheimer's Disease Imaging

In Alzheimer's disease research, fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as agents for imaging β-amyloid plaques. Derivatives such as 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine and 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine have been studied for their binding affinity to amyloid plaques and potential use as radioligands in imaging (Zeng et al., 2006).

Insecticidal Applications

A series of tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via a catalyst-free aza-Diels-Alder reaction, have shown promising insecticidal activities. These compounds, particularly those with a fluoro group at the 2-position, demonstrated increased activity against pea aphids (Zhang et al., 2010).

Fluorescence Properties

Research into the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives has highlighted their potential as biomarkers and photochemical sensors. These compounds exhibit enhanced fluorescence intensity, with some derivatives emitting blue and purple light, suggesting their use in fluorescence applications (Velázquez-Olvera et al., 2012).

Synthesis and Evaluation of Radioligands

The synthesis and evaluation of imidazo[1,2-a]pyridine analogues have been carried out for their potential as radioligands. This includes studies on radiolabeling and in vitro film autoradiography, contributing to the development of imaging agents for diseases like Alzheimer's (Cai et al., 2004).

Safety and Hazards

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including 6-Fluoro-2-methylimidazo[1,2-a]pyridine, is an active area of research due to their diverse bioactivity . Future directions may include the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoro-2-methylimidazo[1,2-a]pyridine belongs, have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .

Pharmacokinetics

The compound’s molecular weight is 19416 , which may influence its bioavailability.

properties

IUPAC Name |

6-fluoro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONXJLGGXFXNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

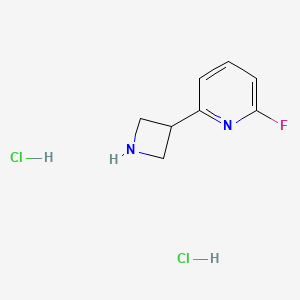

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)

![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)